REACTION_CXSMILES
|
[BrH:1].Br.CC(O)=O.C1(C)C=CC(S([N:16]2[CH2:29][CH2:28][N:27](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:26][CH2:25][N:24](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:23][C:22]3[N:50]=[C:18]([CH:19]=[CH:20][CH:21]=3)[CH2:17]2)(=O)=O)=CC=1>CC(O)=O>[BrH:1].[C:18]12[CH:19]=[CH:20][CH:21]=[C:22]([N:50]=1)[CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:16][CH2:17]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
Br.CC(=O)O
|
Name
|
3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CC=2C=CC=C(CN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)N2)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring for 72 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the procedure of Example B) and the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at mild reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 1/10 of the original volume
|
Type
|
STIRRING
|
Details
|
The remaining solution was stirred vigorously
|
Type
|
ADDITION
|
Details
|
15-20 mL of diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
An off-white solid formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The dry tetrahydrobromide salt was then dissolved in 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with chloroform for 4 hrs
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the chloroform was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light-tan oil which
|
Type
|
CUSTOM
|
Details
|
gradually crystallized
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
C1=2CNCCNCCNCC(=CC=C1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |